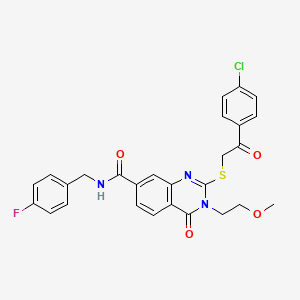
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(4-fluorobenzyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(4-fluorobenzyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H23ClFN3O4S and its molecular weight is 540.01. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(4-fluorobenzyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(4-fluorobenzyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Quinazoline derivatives have been synthesized and tested for antimicrobial properties. For instance, the synthesis of fluoroquinolone-based 4-thiazolidinones and their evaluation for antifungal and antibacterial activities highlight the potential of quinazoline compounds in developing new antimicrobial agents (Patel & Patel, 2010). Similarly, compounds with a clubbed quinazolinone and 4-thiazolidinone structure have shown promising in vitro antibacterial and antifungal activities, further underscoring the antimicrobial potential of quinazoline derivatives (Desai, Dodiya, & Shihora, 2011).
Synthesis and Characterization
Research into quinazoline derivatives often focuses on their synthesis and subsequent characterization. The creation of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from natural compounds has led to substances with anti-inflammatory and analgesic properties, demonstrating the therapeutic potential of quinazoline-based structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The synthesis process itself, along with methodologies for creating complex quinazoline derivatives, is critical for exploring the range of their applications.
Potential Therapeutic Applications
The research on quinazoline derivatives extends to their potential use as therapeutic agents. Compounds synthesized from quinazoline structures have been evaluated for their anti-inflammatory and analgesic activities, indicating the possibility of developing new medications based on these molecules (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012). This aligns with the broader interest in harnessing the medicinal properties of quinazoline derivatives for treating various conditions.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O4S/c1-36-13-12-32-26(35)22-11-6-19(25(34)30-15-17-2-9-21(29)10-3-17)14-23(22)31-27(32)37-16-24(33)18-4-7-20(28)8-5-18/h2-11,14H,12-13,15-16H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPPPDQQCFFTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)N=C1SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-N-(4-fluorobenzyl)-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

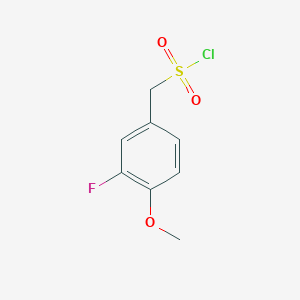
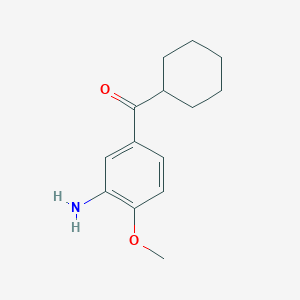
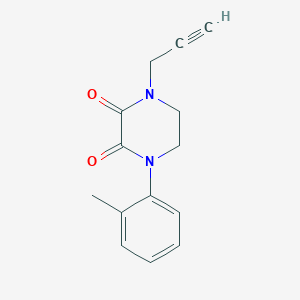
![Tert-butyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2689093.png)
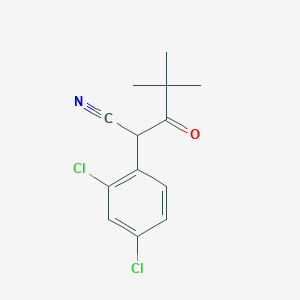
![1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2689096.png)
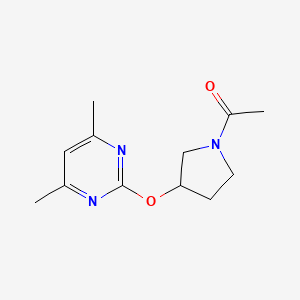
![(5R,7S)-N-(1-Cyanocyclobutyl)-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2689098.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2689101.png)
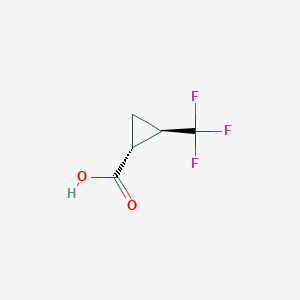

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2689106.png)
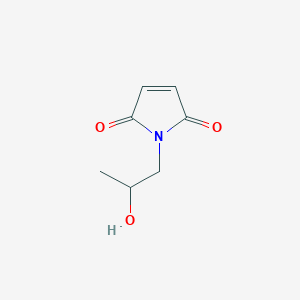
![3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2689110.png)